Copper sulfate

Vue d'ensemble

Description

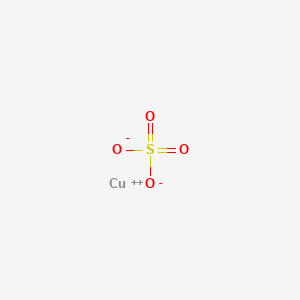

Copper sulfate (CuSO₄), commonly known as cupric sulfate, is an inorganic compound with significant industrial, agricultural, and chemical applications. It exists in two primary forms: anhydrous this compound (CuSO₄), a white hygroscopic powder, and this compound pentahydrate (CuSO₄·5H₂O), characterized by its bright blue crystalline structure . Its high solubility in water and versatility make it a cornerstone in fungicides, herbicides, electroplating, and as a catalyst in chemical reactions.

Activité Biologique

Copper sulfate (CuSO₄) is a widely used inorganic compound with significant biological activity. It is recognized for its roles in agriculture, medicine, and environmental science. This article explores the biological effects of this compound, focusing on its toxicity, antibacterial properties, and ecological impacts.

Toxicological Effects

This compound is known for its toxic effects on various organisms, particularly in aquatic environments. The compound can cause oxidative stress and disrupt cellular functions, leading to significant physiological changes.

Case Study: Toxicity in Marine Bivalves

A study investigated the impact of this compound on two marine bivalve species, Scrobicularia plana and Cerastoderma edule. The research measured enzymatic activities related to antioxidant defense, such as glutathione-S-transferases (GST), glutathione reductase (GR), and lipid peroxidation levels. Results indicated that exposure to increasing concentrations of this compound resulted in decreased enzymatic activity and increased lipid peroxidation, suggesting cellular damage due to oxidative stress .

Table 1: Enzymatic Activity and Lipid Peroxidation Levels

| Concentration (mg/L) | GST Activity (U/mg) | GR Activity (U/mg) | Lipid Peroxidation (TBARS) |

|---|---|---|---|

| 0.35 | 3.5 | 2.8 | 0.12 |

| 1.5 | 2.9 | 2.2 | 0.25 |

| 1.8 | 2.5 | 1.9 | 0.30 |

| 2.1 | 2.0 | 1.5 | 0.40 |

Antibacterial Properties

This compound exhibits significant antibacterial activity against multi-drug resistant pathogens, making it a valuable agent in healthcare settings.

Research Findings

A study demonstrated that this compound could inhibit the growth of various nosocomial pathogens, including Staphylococcus aureus and Klebsiella oxytoca. At a concentration of 800 μg/ml, it inhibited bacterial growth in approximately 80% of tested isolates . The mechanisms of action include:

- Inactivation of Enzymatic Pathways : Copper ions disrupt critical metabolic processes.

- Formation of Reactive Oxygen Species (ROS) : This leads to oxidative damage.

- Alteration of Cell Wall Integrity : Copper affects the structural proteins in bacterial membranes.

Table 2: Inhibition Concentrations for Bacterial Isolates

| Bacterial Strain | Inhibition Concentration (μg/ml) |

|---|---|

| Staphylococcus aureus | 800 |

| Klebsiella oxytoca | 800 |

| Escherichia coli | >1600 |

Ecological Impact

The ecological implications of this compound use are profound, particularly concerning its role in promoting antimicrobial resistance (AMR).

Environmental Studies

Research indicates that this compound applications in agriculture can lead to the selection of resistant bacterial strains in soil environments . This has raised concerns regarding the potential for co-selection of resistance genes alongside traditional antibiotics used in livestock.

Case Study: Soil Microbial Resistance

A study highlighted that copper contamination from agricultural runoff could enhance the prevalence of resistance genes in soil bacteria, posing risks to both environmental and human health .

Clinical Case Reports

Several clinical cases illustrate the severe health risks associated with this compound poisoning:

- Acute Poisoning Incident : A case involved a male patient who ingested this compound resulting in acute liver injury, kidney failure, and severe metabolic acidosis. Despite treatment efforts including hemodialysis, the patient experienced complications leading to a prolonged recovery .

- Fatal Outcome from Accidental Ingestion : Another report detailed a patient who consumed this compound accidentally while intoxicated, leading to hemolysis and multi-organ failure .

Applications De Recherche Scientifique

Agricultural Applications

Fungicide and Algaecide

Copper sulfate is widely used as a fungicide and algaecide in agriculture. It effectively controls fungal diseases in crops and is employed in the preparation of Bordeaux mixture, a well-known fungicide used on fruits like grapes and melons. Its application helps mitigate the effects of harmful algal blooms (HABs) in water bodies, which can disrupt aquatic ecosystems.

- Case Study: Algal Bloom Control

A study examined the effects of this compound on Microcystis aeruginosa, a harmful cyanobacterium. Results showed that exposure to 0.5 mg/L CuSO₄ significantly inhibited cell growth and photosynthetic capacity, suggesting its potential for controlling algal blooms in freshwater systems .

| Application Type | Specific Use | Effectiveness |

|---|---|---|

| Fungicide | Bordeaux mixture for grapes | Effective against downy mildew |

| Algaecide | Swimming pools and lakes | Reduces algal growth significantly |

Veterinary Medicine

This compound is utilized in veterinary practices as a treatment for fungal infections in livestock. Its application helps prevent diseases caused by fungi, particularly in cattle and horses.

- Case Study: Veterinary Applications

Preparations containing this compound have been shown to be effective in preventing fungal diseases, thus promoting animal health and productivity .

Medical Applications

In medicine, this compound serves multiple purposes:

- Anemia Detection : It is employed in blood tests to determine hemoglobin levels. Blood with sufficient hemoglobin sinks quickly in a this compound solution, while blood with low hemoglobin floats.

- Antimicrobial Properties : Research indicates that this compound exhibits virucidal activity against pathogens such as SARS-CoV-2. Studies have shown that surfaces treated with this compound can effectively eliminate viral loads over time .

| Medical Use | Application | Mechanism |

|---|---|---|

| Anemia Detection | Blood tests | Density-based separation |

| Antimicrobial Activity | Disinfectants | Kills viruses on contact |

Environmental Management

This compound's role extends to environmental management, particularly in controlling eutrophication in water bodies.

- Case Study: Urban Reservoir Management

A geostatistical study highlighted the application of this compound in an urban Brazilian reservoir to manage algal growth effectively. The results underscored its importance in maintaining water quality while considering ecological impacts .

Chemical Industry Uses

In the chemical industry, this compound is utilized as a reagent in various laboratory analyses, including Fehling’s and Benedict’s solutions for reducing sugars detection.

- Table: Chemical Applications of this compound

| Chemical Application | Description |

|---|---|

| Reagent | Used in analytical chemistry |

| Component of adhesives | Enhances bonding properties |

Analyse Des Réactions Chimiques

Reaction with Copper(II) Oxide

Copper(II) oxide (CuO) reacts with dilute sulfuric acid (H₂SO₄) to form copper sulfate and water:

-

Conditions : Room temperature, excess CuO ensures complete neutralization .

-

Observation : The black CuO dissolves, forming a cyan-blue solution .

Reaction with Copper(II) Carbonate

Copper(II) carbonate (CuCO₃) reacts with sulfuric acid to produce CuSO₄, carbon dioxide, and water:

Direct Reaction with Concentrated Sulfuric Acid

Metallic copper reacts with concentrated H₂SO₄ under heat in a redox reaction:

Thermal Decomposition

At high temperatures, CuSO₄ decomposes into copper(II) oxide and sulfur trioxide:

-

Key Data :

Reactions with Hydrochloric Acid

This compound reacts with concentrated HCl to form tetrachlorocuprate(II) complex ions:

Antibacterial Activity (Secondary Reaction Context)

While not a direct chemical reaction, this compound’s interaction with bacterial cells involves redox processes. Studies show:

Q & A

Basic Research Questions

Q. How can the hydrate composition of copper sulfate be determined experimentally?

- Method : Gravimetric analysis involves heating a hydrated this compound sample to remove water, then calculating mass loss. For example, heating 2.005 g of CuSO₄·zH₂O resulted in 0.613 g of water loss (30.6% by mass), confirming the pentahydrate form (CuSO₄·5H₂O) .

- Data :

| Component | Mass (g) | Percentage (%) |

|---|---|---|

| H₂O | 0.613 | 30.6 |

| Cu | 0.183 | 50.27 |

| SO₄²⁻ | - | 19.13 |

Q. What are standard methods for preparing this compound solutions with precise concentrations for spectrophotometric analysis?

- Method : Serial dilution using volumetric flasks, validated via absorbance calibration curves. For instance, a 5.00 mL standard solution of CuSO₄ showed an absorbance of 0.187 at a specific wavelength, ensuring linearity (R² > 0.99) .

- Validation : Include blank corrections and triplicate measurements to minimize instrumental drift.

Q. How can the purity of this compound be assessed using analytical techniques?

- Method : Combine gravimetric analysis (as above) with titration (e.g., iodometric titration for Cu²⁺ quantification) and XRD for crystalline structure validation. Cross-reference results with USP/BP specifications (e.g., ≥99.0% purity) .

Advanced Research Questions

Q. How to design a controlled study evaluating this compound’s antifungal efficacy in agricultural systems?

- Method : Use a randomized complete block design (RCBD) with replicates. For example, in coffee leaf rust trials, treatments included CuSO₄ mixtures (e.g., with zinc sulfate and boric acid) applied post-rainfall, with disease progression monitored over 480 minutes .

- Variables :

- Independent: Concentration, application timing, adjuvant combinations.

- Dependent: Percent marketable yield, lesion size.

Q. How to resolve contradictions in reported solubility product constants (Ksp) of this compound across studies?

- Method : Replicate experiments under standardized conditions (temperature, ionic strength). For instance, discrepancies in Ksp values (e.g., 1.2×10⁻⁵ vs. 2.2×10⁻⁵) may arise from varying sulfate ion activity coefficients. Use ion-selective electrodes for direct measurement .

Q. What statistical approaches are suitable for modeling this compound’s environmental interactions in multi-variable systems?

- Method : Factorial ANOVA to assess interactions between CuSO₄, soil pH, and organic matter. For example, a 3×3 factorial design (CuSO₄ levels × pH levels) revealed synergistic effects on copper bioavailability (p < 0.05) .

Q. Data Interpretation and Reporting Guidelines

- Contradiction Analysis : When conflicting data arise (e.g., hydrate stability under humidity), conduct accelerated aging tests (85°C/85% RH) and compare with thermodynamic models (ΔG calculations) .

- Reproducibility : Document detailed methods in Supplementary Information (SI), including raw data tables, equipment calibration logs, and statistical code .

Comparaison Avec Des Composés Similaires

Copper Glycinate

Copper glycinate, a chelated form of copper, demonstrates distinct biological interactions compared to copper sulfate. A study comparing their effects on gut microbiota in animals revealed that copper glycinate caused fewer disruptions to microbial diversity and metabolite profiles, suggesting lower oxidative stress and better biocompatibility . While this compound induced significant alterations in cellular metabolic profiles (eight distinct peaks in RTL-W1 cells), copper glycinate’s moderated impact positions it as a preferable dietary supplement with reduced toxicity risks .

Nickel Sulfate (NiSO₄)

Nickel sulfate shares structural similarities with this compound as a transition metal sulfate. However, their stability under varying sulfur trioxide (SO₃) pressures differs. Nickel sulfate formation is incomplete under conditions where this compound stabilizes fully as sulfate or oxysulfate . Additionally, nickel sulfate is less thermally stable in mixed sulfate systems, making this compound more reliable in high-temperature industrial processes like metallurgy .

Zinc Sulfate (ZnSO₄)

Both zinc and copper sulfates form double salts with ammonium nitrate (AN). This property makes this compound safer in fertilizer formulations. Zinc sulfate also exhibits lower solubility in organic solvents compared to this compound, limiting its use in niche chemical applications .

Copper Chlorophyllin

Copper chlorophyllin, a derivative formed by the interaction of this compound with chlorophyll, is used as a food colorant (E141ii). Unlike this compound, which is regulated in agriculture, copper chlorophyllin’s primary role is in food adulteration, as detected in 50% of table olive samples in Italy . Its formation highlights this compound’s reactive versatility but also raises concerns about illegal food additives .

Molybdenum Compounds

Sulfate and molybdate ions (MoO₄²⁻) share metabolic pathways in biological systems. This compound exacerbates copper deficiency in cattle when combined with molybdate, leading to conditions like "teart" disease . This antagonistic interaction underscores this compound’s role in trace element imbalances, unlike standalone molybdenum compounds .

BGCu (Copper-Based Foliar Spray)

In plant nutrition, this compound and BGCu (a sol-gel copper formulation) show pH-dependent efficacy. On neutral soil, BGCu reduced copper uptake in wheat, whereas this compound consistently increased copper levels across crops like rape and maize . This highlights this compound’s reliability as a foliar fertilizer compared to novel formulations .

Comparative Data Table

Key Research Findings

Cellular Toxicity : this compound alters eight metabolic peaks in RTL-W1 cells, indicating higher cytotoxicity compared to acridine (seven peaks) .

Embryotoxicity: Chicken embryo studies show dose-dependent mortality and developmental anomalies, with LD₅₀ at 300 mg/kg .

Fungicidal Efficacy : this compound underperforms against Aspergillus spp. in peanut seeds compared to Bacillus subtilis, challenging its broad-spectrum fungicide reputation .

Food Adulteration : this compound reacts with chlorophyll to form copper chlorophyllin, detected in 50% of commercial table olives .

Propriétés

IUPAC Name |

copper;sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cu.H2O4S/c;1-5(2,3)4/h;(H2,1,2,3,4)/q+2;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARUVKPQLZAKDPS-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]S(=O)(=O)[O-].[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CuSO4, CuO4S | |

| Record name | CUPRIC SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3025 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | COPPER SULFATE (anhydrous) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0751 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | copper(II) sulfate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Copper(II)_sulfate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6034479 | |

| Record name | Copper sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6034479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Cupric sulfate appears as a white or off-white solid. Melting point 200 °C with decomposition. Non-combustible., Dry Powder; Dry Powder, Pellets or Large Crystals; Dry Powder, Water or Solvent Wet Solid; Liquid; Liquid, Other Solid; NKRA; Other Solid; Pellets or Large Crystals, Grayish-white to greenish-white solid; Hygroscopic; Soluble in water; [Merck Index] White odorless crystalline solid; Soluble in water (316 g/L at 20 deg C); [MSDSonline], WHITE HYGROSCOPIC CRYSTALS. | |

| Record name | CUPRIC SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3025 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfuric acid copper(2+) salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Copper sulfate (anhydrous) | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4516 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | COPPER SULFATE (anhydrous) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0751 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

650 °C (decomp to cupric oxide) | |

| Record name | Cupric sulfate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06778 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | COPPER(II) SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/916 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Very soluble in hot water, soluble cold water, Soluble in methanol (1.1 g/100 ml), but insoluble in ethanol; it readily dissolves in aqueous ammonia and excess alkali metal cyanides, with the formation of complexes, In water, 243 g/l @ 0 °C., 75.4 g/100 cc water @ 100 °C, 1.04 g/100 cc methanol @ 18 °C, Solubility in water, g/100ml at 20 °C: 20.3 | |

| Record name | Cupric sulfate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06778 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | COPPER(II) SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/916 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | COPPER SULFATE (anhydrous) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0751 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

2.29 at 59 °F (USCG, 1999) - Denser than water; will sink, 3.6, 3.6 g/cm³ | |

| Record name | CUPRIC SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3025 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | COPPER(II) SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/916 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | COPPER SULFATE (anhydrous) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0751 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Grayish-white to greenish-white rhombic crystals or amorphous powder /SRP: somewhat wet/, White when dehydrated, Gray to white and has rhombic crystals | |

CAS No. |

7758-98-7, 10124-44-4, 18939-61-2 | |

| Record name | CUPRIC SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3025 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cupric sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007758987 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, copper salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010124444 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, copper(2+) salt (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018939612 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cupric sulfate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06778 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sulfuric acid copper(2+) salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Copper sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6034479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Copper sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.952 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CUPRIC SULFATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KUW2Q3U1VV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | COPPER(II) SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/916 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | COPPER SULFATE (anhydrous) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0751 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

590 °C decomp | |

| Record name | Cupric sulfate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06778 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | COPPER(II) SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/916 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.